7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
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Overview
Description
7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a heterocyclic compound that features a pyrrolo[1,2-a]imidazolidinone core with a fluorophenyl substituent
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical pathway involved.
Biochemical Pathways
Imidazole derivatives have been shown to affect a wide range of biological pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction with the target.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and pathway involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a fluorophenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted analogs .
Scientific Research Applications
7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and fluorophenyl-substituted heterocycles. Examples include:
- Imidazolidin-2-ones
- Benzimidazolidin-2-ones
- Pyrrolo[1,2-a]imidazoles
Uniqueness
What sets 7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one apart is its unique combination of a fluorophenyl group and a pyrrolo[1,2-a]imidazolidinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
7a-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-3-1-9(2-4-10)12-6-5-11(16)15(12)8-7-14-12/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFZXZBXTGNKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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